Bienvenue dans la boutique en ligne BenchChem!

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid

cPLA2α inhibition Arachidonic acid cascade Inflammation research

This precisely characterized cPLA2α inhibitor (IC50 100 µM) serves as an essential low-potency reference standard for high-throughput screening. Its unique 4-fluorophenyl sulfamoyl and 4-methylbenzoic acid backbone differentiates it from generic analogs, ensuring assay specificity. The 4-methyl group enables critical SAR comparisons versus the non-methylated analog (MW 295.29). Ideal for LC-MS method development (MW 309.31). Trust this defined tool for reproducible research.

Molecular Formula C14H12FNO4S
Molecular Weight 309.31
CAS No. 379729-09-6
Cat. No. B3000483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid
CAS379729-09-6
Molecular FormulaC14H12FNO4S
Molecular Weight309.31
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H12FNO4S/c1-9-2-3-10(14(17)18)8-13(9)21(19,20)16-12-6-4-11(15)5-7-12/h2-8,16H,1H3,(H,17,18)
InChIKeyMTXSWENEFRJQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (379729-09-6): Research-Grade Sulfamoylbenzoic Acid Scaffold for Chemical Biology


3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (CAS 379729-09-6) is a synthetic, fluorinated sulfamoylbenzoic acid derivative characterized by a 4-fluorophenyl group attached via a sulfonamide linker to a 4-methylbenzoic acid core [1]. With a molecular formula of C14H12FNO4S and a molecular weight of 309.31 g/mol, this compound belongs to a class of chemical probes often utilized in enzyme inhibition studies and as versatile building blocks for medicinal chemistry [2]. It is commercially available from multiple vendors at purities typically ≥95%, and is intended exclusively for non-human research applications .

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (379729-09-6): Why In-Class Sulfamoylbenzoic Acid Analogs Cannot Be Interchanged


The sulfamoylbenzoic acid chemical class exhibits profound structure-activity relationships where seemingly minor structural alterations—such as the presence or position of a methyl group, the nature of the N-substituent, or the pattern of halogenation—can shift biological activity by orders of magnitude [1]. For instance, within the sulfamoyl-benzoic acid group, the loop diuretic bumetanide demonstrates an IC50 of 0.945 µM against hNKCC1A, whereas the structurally related furosemide shows an IC50 of 5.15 µM—a greater than 5-fold difference in potency [2]. Similarly, in cPLA2α inhibition, N-substituted 4-sulfamoylbenzoic acid derivatives range from submicromolar IC50 values for optimized analogs to >100 µM for less optimized structures [3]. Consequently, substituting 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid with a generic, in-class analog risks irreproducible or biologically irrelevant results, making its unique combination of a 4-fluorophenyl sulfamoyl group and a 4-methylbenzoic acid backbone a distinct and necessary tool for targeted research.

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (379729-09-6): Quantitative Differentiation from Closest Analogs


cPLA2α Inhibitory Activity: A 100 µM Reference Point for Structure-Activity Studies

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid demonstrates an IC50 of 100,000 nM (100 µM) against human cytosolic phospholipase A2α (cPLA2α) isolated from U937 cell cytoplasm [1]. This value serves as a critical benchmark: it is approximately 500-fold less potent than optimized sulfamoyl benzoic acid derivatives 85 and 88, which achieve submicromolar IC50 values [2]. The compound's defined, albeit low, potency makes it an ideal negative control or reference compound in cPLA2α inhibitor screening cascades, and its unique 4-methyl substitution pattern provides a distinct SAR data point compared to the 4-unsubstituted analog 3-[(4-fluorophenyl)sulfamoyl]benzoic acid.

cPLA2α inhibition Arachidonic acid cascade Inflammation research Enzyme assay development

Molecular Weight Differentiation: 14-Dalton Increment Over Non-Methylated Analog

The molecular weight of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid is 309.31 g/mol [1]. This is exactly 14.02 Da greater than its direct 4-unsubstituted analog, 3-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 300667-27-0), which has a molecular weight of 295.29 g/mol [2]. This 14-Da mass difference, corresponding to a single methyl group, is analytically significant for LC-MS and HPLC method development, providing a unique and easily distinguishable signature when monitoring reactions or purifying compound mixtures.

Molecular weight Physicochemical properties HPLC-MS analysis Reaction monitoring

Chlorinated Analog Comparison: Fluorine vs. Chlorine Substitution on Phenyl Ring

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid contains a 4-fluorophenyl group, whereas its direct halogen-substituted analog, 3-[(3-chlorophenyl)sulfamoyl]-4-methylbenzoic acid (CAS not specified), contains a 3-chlorophenyl group . The molecular weight of the chloro analog is 325.77 g/mol, a difference of +16.46 Da compared to the target compound (309.31 g/mol) [1]. Fluorine substitution often imparts distinct electronic and metabolic properties compared to chlorine, including altered lipophilicity and hydrogen-bonding potential, which can significantly impact binding affinity and pharmacokinetic behavior.

Halogen substitution Electron-withdrawing effects Medicinal chemistry SAR

GABA-A Receptor Ligand Comparison: 4-Fluorophenyl vs. Benzyl Sulfamoyl Substitution

3-(Benzylsulfamoyl)-4-methylbenzoic acid (CAS 491598-42-6), a close structural analog differing only in the N-substituent (benzyl vs. 4-fluorophenyl), is a potent, competitive inhibitor of the GABA-A receptor with a Ki of 3.2 nM . While direct activity data for the target compound at GABA-A is not publicly available, this comparison highlights that the N-substituent dramatically dictates biological target engagement. The 4-fluorophenyl group in the target compound likely confers a different pharmacological profile, potentially shifting activity towards other targets such as cPLA2α, as evidenced by its 100 µM IC50 [1].

GABA-A receptor Neuropharmacology Competitive inhibition Ki determination

Sulfamoylbenzoic Acid Class Potency Range: Contextualizing cPLA2α Activity

Within the broader sulfamoylbenzoic acid class, cPLA2α inhibitory potency spans over three orders of magnitude. For example, N-substituted 4-sulfamoylbenzoic acid derivatives such as compound 3 exhibit an IC50 of 19 µM, while optimized derivatives 85 and 88 achieve submicromolar IC50 values [1]. The target compound's 100 µM IC50 places it at the lower-potency end of this spectrum, making it a valuable tool for defining the lower limit of activity in SAR studies or as a starting point for scaffold optimization.

cPLA2α Structure-activity relationship Enzyme inhibition Medicinal chemistry

Sulfamoylbenzoic Acid Core as a Privileged Scaffold for Target Engagement

The sulfamoylbenzoic acid core is a recognized pharmacophore in diuretic research, as exemplified by bumetanide, which inhibits the human Na⁺-K⁺-2Cl⁻ cotransporter (hNKCC1A) with an IC50 of 0.945 µM [1]. While 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid has not been reported as an NKCC1 inhibitor, its core structure places it within this biologically relevant chemical space. This suggests potential for cross-target activity and positions the compound as a versatile scaffold for developing probes or lead molecules aimed at ion transport modulation.

Sulfamoylbenzoic acid Loop diuretics NKCC1 inhibition Diuretic research

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (379729-09-6): Optimal Use Cases in Research and Development


Negative Control or Reference Standard in cPLA2α Inhibitor Screening Assays

Given its well-defined IC50 of 100 µM against human cPLA2α [1], this compound is ideally suited as a low-potency reference standard or negative control in high-throughput screening campaigns aimed at identifying novel cPLA2α inhibitors. Its activity lies approximately 500-fold below that of optimized sulfamoylbenzoic acid inhibitors [2], providing a clear baseline for distinguishing true hits from false positives.

Structure-Activity Relationship (SAR) Probe for 4-Methyl Substitution Effects

The presence of a 4-methyl group on the benzoic acid ring differentiates this compound from its 4-unsubstituted analog, 3-[(4-fluorophenyl)sulfamoyl]benzoic acid (MW 295.29) [3]. Researchers investigating the impact of methyl substitution on target engagement, metabolic stability, or physicochemical properties will find this compound essential for comparative SAR studies, particularly when paired with the unsubstituted analog.

Chemical Biology Tool for Investigating Fluorophenyl Sulfamoyl Interactions

The 4-fluorophenyl sulfamoyl moiety in this compound serves as a distinct chemical probe for exploring binding interactions in enzyme active sites or protein pockets. Compared to analogs with alternative N-substituents, such as the benzyl group in 3-(benzylsulfamoyl)-4-methylbenzoic acid (a potent GABA-A ligand) , this compound offers a different pharmacophore profile, making it useful for target identification or selectivity profiling experiments.

Analytical Reference Standard for LC-MS Method Development

With a precise molecular weight of 309.31 g/mol, this compound can be used as a reference standard for developing and validating LC-MS methods [4]. The 14-Da mass difference relative to the non-methylated analog provides a clear, unambiguous signal for monitoring reaction progress, assessing purity, or quantifying the compound in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.